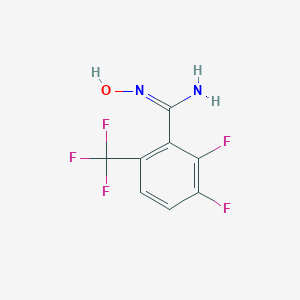

2,3-Difluoro-N-hydroxy-6-(trifluorométhyl)benzimidamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of benzenecarboximidamide derivatives with fluorinating agents under controlled conditions . One common method includes the reaction of benzenecarboximidamide with 2,3-difluoro-6-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness[6][6]. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve overall yield .

Analyse Des Réactions Chimiques

Types of Reactions

2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzenecarboximidamides.

Mécanisme D'action

The mechanism of action of 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,3-difluoro-6-(trifluoromethyl)benzonitrile

- 2,3-difluoro-6-(trifluoromethyl)benzamide

- 2,3-difluoro-6-(trifluoromethyl)benzylamine

Uniqueness

Compared to similar compounds, 2,3-difluoro-N’-hydroxy-6-(trifluoromethyl)benzenecarboximidamide exhibits unique properties due to the presence of both hydroxy and trifluoromethyl groups

Activité Biologique

2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide (CAS No. 180410-47-3) is a fluorinated benzimidamide derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is C8H5F5N2O. The presence of multiple fluorine atoms enhances its lipophilicity and may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C8H5F5N2O |

| Molecular Weight | 252.13 g/mol |

| CAS Number | 180410-47-3 |

| IUPAC Name | 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide |

The biological activity of 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in the treatment of type 2 diabetes mellitus (T2DM). DPP-IV inhibitors enhance insulin secretion and decrease glucagon levels, thus improving glycemic control .

- Antiviral Activity : Research indicates that benzimidazole derivatives possess antiviral properties. While specific data on this compound is limited, similar compounds have demonstrated efficacy against various viral infections .

Antidiabetic Effects

A study investigating the structure-activity relationship (SAR) of DPP-IV inhibitors highlighted the importance of fluorinated compounds in enhancing biological activity. The introduction of fluorine atoms in the benzimidazole scaffold was found to significantly improve inhibitory potency against DPP-IV, suggesting that 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide may exhibit similar effects .

Antiviral Potential

Benzimidazole derivatives have been explored for their antiviral activity against several RNA and DNA viruses. While specific studies on this compound are scarce, analogous compounds have shown promising results against viruses such as hepatitis C and human cytomegalovirus (CMV) .

Case Studies

- DPP-IV Inhibition : In vitro studies have demonstrated that compounds with similar structures to 2,3-Difluoro-N-hydroxy-6-(trifluoromethyl)benzimidamide exhibit IC50 values in the low micromolar range against DPP-IV. This suggests a potential for therapeutic application in managing T2DM .

- Antiviral Activity : A review on antiviral agents noted that benzimidazole derivatives can inhibit viral replication effectively. For example, compounds with structural similarities showed EC50 values ranging from 0.5 to 10 μM against various viruses, indicating that further exploration of this compound's antiviral properties could be beneficial .

Propriétés

IUPAC Name |

2,3-difluoro-N'-hydroxy-6-(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5N2O/c9-4-2-1-3(8(11,12)13)5(6(4)10)7(14)15-16/h1-2,16H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYGIBIHKAKDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=NO)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1C(F)(F)F)/C(=N/O)/N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.